Grandifloric acid

Descripción general

Descripción

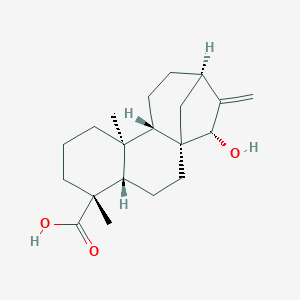

Grandifloric acid is a complex organic compound with a unique tetracyclic structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Grandifloric acid typically involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve:

Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

Functional Group Introduction: Addition of hydroxyl and carboxylic acid groups under controlled conditions.

Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Grandifloric acid can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemical Profile

- Chemical Formula : CHO

- CAS Number : 22338-69-8

- Molecular Weight : 318.46 g/mol

Pharmacological Applications

1. Antiparasitic Activity

Recent studies have highlighted the potential of grandifloric acid in combating parasitic infections. A study on the methanol extract of Thunbergia grandiflora leaves demonstrated significant anti-trypanosomal effects against Trypanosoma brucei, with a minimum inhibitory concentration (MIC) of 1.90 μg/mL . The study utilized advanced techniques such as liquid chromatography-high resolution electrospray ionization mass spectrometry (LC-HRESIMS) to identify various bioactive compounds, including this compound, which exhibited promising antiparasitic properties.

2. Antioxidant Properties

this compound has been investigated for its antioxidant capabilities. Research indicates that it can inhibit the production of reactive oxygen species (ROS), thus potentially protecting cells from oxidative stress . This property is crucial in developing therapeutic agents for conditions linked to oxidative damage.

3. Insect Oviposition Stimulants

In agricultural research, this compound has been identified as an oviposition stimulant for certain insect species, such as the banded sunflower moth (Cochylis hospes). This application suggests its potential use in pest management strategies .

The following table summarizes the biological activities associated with this compound:

Case Studies

Case Study 1: Antiparasitic Effects

In a study focusing on the metabolic profile of Thunbergia grandiflora, researchers isolated this compound and assessed its interaction with key enzymes involved in parasitic survival. The results indicated that this compound could serve as a lead compound for developing new antiparasitic drugs targeting Trypanosoma brucei .

Case Study 2: Agricultural Applications

Research into the effects of this compound on insect behavior revealed its role as an oviposition stimulant for pests affecting sunflower crops. This finding opens avenues for utilizing natural compounds in integrated pest management systems, reducing reliance on synthetic pesticides .

Mecanismo De Acción

The mechanism of action of Grandifloric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride:

4,4’-Difluorobenzophenone: An organic compound used as a precursor in high-performance polymers.

Uniqueness

Grandifloric acid stands out due to its unique tetracyclic structure and multiple chiral centers, which confer distinct chemical properties and potential for diverse applications.

Actividad Biológica

Grandifloric acid, a diterpenoid compound primarily isolated from the herb Siegesbeckia orientalis, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

- Molecular Formula : CHO

- Molecular Weight : 318.45 g/mol

Sources of this compound

This compound is predominantly found in the Siegesbeckia orientalis plant, which is known for its traditional medicinal uses in various cultures. The extraction and characterization of this compound have been subjects of several phytochemical studies.

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the expression of inflammatory markers such as TNF-α, iNOS, and COX-2 in various cell lines, suggesting its potential in treating inflammatory diseases .

2. Antitumor Activity

Studies have reported that this compound exhibits cytotoxic effects against different cancer cell lines. For instance, it has shown activity in inhibiting the proliferation of tumor cells in vitro, making it a candidate for further investigation in cancer therapy .

3. Antimicrobial Effects

In vitro studies have highlighted the antimicrobial properties of this compound against various pathogens. It has been effective against both bacterial and fungal strains, indicating its potential use as a natural antimicrobial agent .

4. Antioxidant Activity

This compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including neurodegenerative disorders .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Inflammatory Pathways : By downregulating pro-inflammatory cytokines and enzymes, this compound modulates inflammatory responses.

- Induction of Apoptosis in Cancer Cells : It triggers apoptotic pathways in tumor cells, leading to reduced viability and proliferation.

- Scavenging Free Radicals : The antioxidant capacity helps neutralize free radicals, thereby reducing oxidative damage.

Case Studies and Research Findings

A selection of studies highlights the efficacy of this compound:

| Study | Findings |

|---|---|

| Gertsch et al., 2008 | Demonstrated anti-inflammatory effects in murine models. |

| Cantrell et al., 2001 | Showed cytotoxicity against Mycobacterium tuberculosis at low concentrations. |

| Oshima et al., 1986 | Reported significant inhibition of tumor cell growth in vitro assays. |

Propiedades

IUPAC Name |

(1R,4S,5R,9S,10S,13R,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-DZAVYMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22338-69-8 | |

| Record name | Grandifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid (Grandifloric acid) and where is it found?

A1: (1R,4S,5R,9S,10S,13R,15S)-15-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, more commonly known as this compound, is a diterpene acid. It has been identified in various plant species, notably those belonging to the Asteraceae family. Examples include the roots of Aralia cordata [], stems of Wedelia biflora [], flower disc of Helianthus annuus [], roots of Aspilia mossambicensis [], and aerial parts of Pulicaria undulata [], Baccharis sphenophylla [], Baccharis quitensis [].

Q2: What biological activities have been reported for this compound?

A2: Research suggests this compound exhibits various biological activities. Notably, it has shown antifungal activity against Pythium ultimum and Rhizoctonia solani []. Additionally, studies indicate potential antithrombotic properties, as demonstrated in an in vitro thrombolytic model [].

Q3: Has this compound demonstrated any cytotoxic activity?

A4: While some studies suggest limited cytotoxic activity for this compound against certain cell lines [], it's crucial to consider the specific experimental conditions and cell lines used. Notably, research on the root extract of Aspilia mossambicensis, from which this compound was isolated, indicated the compound itself was non-toxic to HeLa cells [].

Q4: Are there any known derivatives of this compound with potential biological activity?

A5: Yes, derivatives of this compound have been identified. One example is (-)-Angeloylthis compound, also isolated from Aspilia mossambicensis roots. This derivative displayed cytotoxic activity against HeLa cervical cancer cells []. These findings highlight the potential of exploring structural modifications to this compound for enhancing or altering its biological properties.

Q5: Are there any known methods for isolating and characterizing this compound?

A7: Yes, this compound can be isolated from plant sources using various chromatographic techniques. Typically, this involves initial extraction followed by purification steps such as vacuum liquid chromatography and column chromatography [, , , , ]. Structural characterization is typically achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.